3-Hydroxy-6-methyl-4H-1-benzopyran-4-one
Description
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Structure
3D Structure
Properties
CAS No. |
73484-69-2 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-hydroxy-6-methylchromen-4-one |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5,11H,1H3 |
InChI Key |
VUMYELCSZVCATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)O |
Origin of Product |
United States |
The Significance of the Benzopyran 4 One Chromone Core in Chemical Research
The benzopyran-4-one, or chromone (B188151), skeleton is a privileged scaffold in drug discovery. mdpi.com This is due to its presence in a wide array of pharmacologically active compounds. ijrpc.com Chromones are a class of oxygen-containing heterocyclic compounds characterized by a benzo-γ-pyrone skeleton. nih.gov They are abundant in nature, particularly in plants, and their derivatives often exhibit a variety of colors. rowan.edu
The rigid bicyclic nature of the chromone framework provides a versatile platform for the development of ligands that can interact with diverse biological receptors. ijrpc.com This structural feature has led to the investigation of chromone derivatives for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. mdpi.comnih.gov The ongoing clinical investigation of small molecule drugs centered around the benzopyran core highlights the sustained interest and potential of these compounds in pharmaceutical development. nih.gov
An Overview of the 3 Hydroxy 6 Methyl 4h 1 Benzopyran 4 One Structure Within the Chromone Class
3-Hydroxy-6-methyl-4H-1-benzopyran-4-one is a specific derivative of the basic chromone (B188151) structure. Its chemical formula is C10H8O3. The core structure features the characteristic benzopyran-4-one system, which is a fusion of a benzene (B151609) ring and a γ-pyrone ring.
The defining features of this particular compound are the substituents on this core structure:
A hydroxyl (-OH) group at the 3-position of the pyran-4-one ring.
A methyl (-CH3) group at the 6-position of the benzene ring.
The presence and position of these functional groups significantly influence the molecule's chemical properties and potential biological activities, distinguishing it from other members of the chromone class. For instance, 3-substituted benzopyran-4-one derivatives have been identified as potential anticancer agents. mdpi.com
The Historical Context and Evolution of Research on Chromones
General Synthetic Strategies for 4H-1-Benzopyran-4-ones
The construction of the 4H-1-benzopyran-4-one (chromone) skeleton is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant applications. asianpubs.orgtandfonline.com A variety of methods have been developed, broadly categorized into condensation reactions, oxidative cyclizations, and other specialized techniques. ijrpc.comorganic-chemistry.org
Condensation Reactions in Benzopyran-4-one Synthesis
A classical and widely employed method for synthesizing 4H-1-benzopyran-4-ones involves the intramolecular condensation of suitable precursors. ijrpc.com One common approach is the Baker–Venkataraman rearrangement, where an o-acyloxyacetophenone derivative rearranges to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. ijrpc.com Another related method is the Claisen ester condensation. ijrpc.com These reactions often require acidic or basic conditions to facilitate the final ring closure. ijrpc.com
An alternative one-pot synthesis involves the reaction of ketone derivatives with o-haloaroyl chlorides, utilizing a combination of two bases under transition-metal-free conditions to yield functionalized chromones. researchgate.net Furthermore, the condensation of o-acetoxybenzoyl chloride with lithium enolates, generated from trimethylsilyl (B98337) ethers and phenyl-lithium, provides a direct route to chromones. rsc.org
Oxidative Cyclization Approaches
Oxidative cyclization represents another important strategy for the synthesis of chromones, particularly for introducing a hydroxyl group at the 3-position. doaj.orgtandfonline.com These methods often proceed through the formation of an intermediate which is then oxidized and cyclized.
The Algar-Flynn-Oyamada (AFO) reaction is a key method for synthesizing flavonols (3-hydroxyflavones) from 2'-hydroxychalcones. wikiwand.comwikipedia.org The reaction proceeds via an oxidative cyclization in the presence of alkaline hydrogen peroxide. wikiwand.comresearchgate.net While the exact mechanism has been a subject of study, it is generally accepted to be a two-stage process. wikiwand.comwikipedia.org Initially, a dihydroflavonol is formed, which is subsequently oxidized to the flavonol. wikiwand.comwikipedia.org
Several mechanistic pathways have been proposed. One possibility involves the nucleophilic attack of the phenoxide on the β-carbon of the enone, coupled with an attack of the alkene on hydrogen peroxide to form the dihydroflavonol. wikiwand.com Another proposed mechanism involves the initial formation of an enolate after the ring-closing attack of the phenoxide, which then reacts with hydrogen peroxide. wikiwand.comwikipedia.org It has been established that the reaction does not proceed through an epoxide intermediate at room temperature. wikipedia.orgresearchgate.net
Recent research has also explored enzymatic approaches to oxidative cyclization. For instance, lipase (B570770) has been shown to efficiently catalyze the synthesis of 3-hydroxychromones from o-hydroxyphenyl enaminones with high yields (85–97%). tandfonline.comdoaj.orgtandfonline.com This biocatalytic method offers advantages such as mild reaction conditions and environmental friendliness. doaj.orgtandfonline.com The proposed mechanism involves the lipase-mediated in situ generation of peroxyacetic acid, which epoxidizes the enaminone, followed by spontaneous cyclization and deamination to yield the 3-hydroxychromone. tandfonline.com
Vilsmeier–Haack Formylation in Chromone Precursor Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds, and it plays a crucial role in the synthesis of chromone precursors. scite.aichemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxyhalide like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
This electrophilic reagent then attacks an electron-rich aromatic ring, such as a phenol (B47542) or aniline (B41778) derivative, leading to the introduction of a formyl group (-CHO). chemistrysteps.comwikipedia.org In the context of chromone synthesis, the Vilsmeier-Haack reaction is often used to prepare 3-formylchromones from o-hydroxyaryl alkyl ketones. scite.aisciforum.net These 3-formylchromones are valuable intermediates that can be further modified to generate a variety of substituted chromones. sciforum.netnih.govmdpi.com For example, the reaction of 2-hydroxyacetophenone (B1195853) with the Vilsmeier reagent yields a precursor to 3-formylchromone. scite.ai The reaction generally proceeds in good yields, making it an efficient method for accessing these important building blocks. sciforum.net
Mannich Reaction for Substituted Chromones
The Mannich reaction is a three-component condensation reaction that provides a versatile method for the aminoalkylation of acidic protons located alpha to a carbonyl group. lingayasvidyapeeth.edu.inwikipedia.org It involves the reaction of a compound containing an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. lingayasvidyapeeth.edu.inwikipedia.org
In the synthesis of substituted chromones, the Mannich reaction can be applied to introduce N-alkyl substituted side chains. nih.gov For instance, hydroxylated chromone intermediates can undergo a Mannich reaction to form Mannich bases, which can then be further functionalized. nih.gov This approach has been utilized in the synthesis of chromone derivatives with potential biological activities. nih.govacs.org The reaction mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile and reacts with the enol form of the chromone intermediate. wikipedia.org
Targeted Synthesis of the 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one Core
The synthesis of the specific compound this compound can be achieved by applying the general strategies for 3-hydroxychromone synthesis to a precursor containing a methyl group at the corresponding position. A plausible and efficient route involves the oxidative cyclization of a suitably substituted o-hydroxyphenyl enaminone. tandfonline.com
A recent study demonstrated the synthesis of various 3-hydroxychromones with high yields using a lipase-mediated oxidative cyclization. doaj.orgtandfonline.comresearchgate.net By starting with an o-hydroxyphenyl enaminone bearing a methyl group at the 4-position of the phenyl ring (which corresponds to the 6-position of the resulting chromone), the target molecule can be obtained.
The following table outlines the key steps and reagents for this targeted synthesis based on the enzymatic method. tandfonline.com
| Step | Description | Reagents and Conditions | Product |
| 1 | Formation of o-hydroxyphenyl enaminone | Reaction of 4-methyl-2-hydroxyacetophenone with a suitable amine (e.g., dimethylformamide dimethyl acetal) | N,N-dimethyl-1-(2-hydroxy-4-methylphenyl)ethenamine |
| 2 | Lipase-mediated oxidative cyclization | Lipase (e.g., Novozym 435), urea-hydrogen peroxide (UHP), ethyl acetate, room temperature | This compound |
This enzymatic approach offers a green and efficient pathway to the desired compound, highlighting the advances in applying biocatalysis to the synthesis of complex organic molecules. doaj.orgtandfonline.com
Preparation of Key Intermediates for this compound Derivatives
The synthesis of this compound and its analogues relies on the preparation of crucial chemical precursors. A primary and frequently utilized starting material for this class of compounds is 2-hydroxy-5-methylacetophenone. niscpr.res.inniscpr.res.in This substituted acetophenone (B1666503) serves as a foundational block upon which the chromone skeleton is constructed. Various synthetic strategies have been developed that utilize this and related intermediates to build the desired benzopyranone core.
One of the most important classes of intermediates derived from 2-hydroxyarylalkylketones are chalcones. researchgate.net These α,β-unsaturated ketones are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted 2-hydroxyacetophenone and an aromatic aldehyde. niscpr.res.inniscpr.res.in This reaction is a versatile method for creating a diverse range of chalcone (B49325) derivatives, which can then be cyclized to form the final chromone products.
For instance, the condensation of 2-hydroxy-5-methylacetophenone with various aromatic aldehydes in the presence of a catalyst like piperidine (B6355638) yields the corresponding chalcone derivatives. niscpr.res.in This reaction is often carried out at ambient temperature in an ethanol (B145695) solvent. niscpr.res.inniscpr.res.in The resulting chalcones are pivotal intermediates that pave the way for the synthesis of a wide array of substituted 3-hydroxychromones.
Another key intermediate strategy involves the synthesis of Schiff base ligands. For example, 2-hydroxy-5-methylacetophenone can be reacted with salicyloyl hydrazide in ethanol to produce 2-hydroxy-5-methylacetophenone salicyloyl hydrazone. saudijournals.com This hydrazone can then be used in further reactions to form more complex heterocyclic systems. saudijournals.com
The table below outlines the synthesis of chalcone intermediates from 2-hydroxy-5-methylacetophenone and various aldehydes, which are precursors to chromone derivatives. niscpr.res.inniscpr.res.in
Table 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
| Starting Ketone | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Product(s) |
|---|---|---|---|---|---|
| 2-hydroxy-5-methylacetophenone | Benzaldehyde | Piperidine | 96% Ethanol | 3 | Chalcone and Chromenone mixture |
| 2-hydroxy-5-methylacetophenone | 4-Pyridinecarboxaldehyde | Piperidine | 96% Ethanol | 3 | Single Chromenone product |
| 2-hydroxy-5-methylacetophenone | 4-Nitrobenzaldehyde | Piperidine | 96% Ethanol | 3 | Chalcone and Chromenone mixture |
Data derived from Mamedov, I. G., & Mamedov, E. I. (2022). niscpr.res.inniscpr.res.in
The synthesis of 3-hydroxychromone derivatives is not limited to chalcone intermediates. Other methods include the oxidative cyclization of enamino ketones. tandfonline.com While the specific synthesis of the 6-methyl substituted variant is a focused application, the general strategies for forming 3-hydroxychromones provide a broader context for intermediate preparation. These synthetic routes often begin with readily available phenols or salicylic (B10762653) acid derivatives. researchgate.net The Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium, is a classic method for preparing 3-hydroxyflavones (2-aryl-3-hydroxychromones). scielo.br
Reactions Involving the 3-Hydroxyl Group
The 3-hydroxyl group of this compound is a key site for chemical modification, exhibiting reactivity typical of a phenolic hydroxyl group. This functionality can readily undergo O-functionalization reactions.
One of the most common transformations is the Mitsunobu reaction , which allows for the coupling of the hydroxyl group with a variety of primary and secondary alcohols. beilstein-journals.orgbeilstein-journals.org This reaction proceeds under mild conditions and tolerates a range of functional groups, making it a valuable tool for the synthesis of diverse 2-pyronyl ethers. beilstein-journals.orgbeilstein-journals.org
Another important reaction is oxa-Michael addition . beilstein-journals.orgbeilstein-journals.org The hydroxyl group can act as a nucleophile in conjugate additions to activated alkynes, such as methyl propiolate. beilstein-journals.org This reaction provides a route to vinyl ethers, a structural motif found in some marine natural products. beilstein-journals.org
Reactions Involving the 6-Methyl Group
The 6-methyl group, while generally less reactive than the hydroxyl group, can participate in a number of transformations, particularly those involving oxidation or halogenation under specific conditions. Research on related 2-methylchromones demonstrates that the methyl group exhibits typical reactivity for an active methyl group. researchgate.net For instance, it can react with aromatic carboxaldehydes to form styryl derivatives. researchgate.net Further reactions include condensation with diethyl oxalate (B1200264) to yield pyruvates and reaction with phthalic anhydride (B1165640) to form phthalides. researchgate.net
Reactivity of the Pyrone Ring System
The pyrone ring of the 4H-1-benzopyran-4-one scaffold is susceptible to various reactions, including ring-opening and cycloaddition reactions. The presence of the carbonyl group and the endocyclic double bond confers a unique reactivity profile.
Ring-opening reactions can be initiated by nucleophiles. For example, reaction with amines, hydrazine, and hydroxylamine (B1172632) can lead to the opening of the pyrone ring to form various acyclic and heterocyclic products. researchgate.net
Cycloaddition reactions , such as the Diels-Alder reaction, can occur with the diene system of the pyrone ring. This allows for the construction of more complex polycyclic systems. researchgate.net
Electrophilic and Nucleophilic Substitution Patterns on the Benzene (B151609) Ring
The benzene ring of the this compound scaffold can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents. uomustansiriyah.edu.iqlibretexts.org
Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. uomustansiriyah.edu.iqyoutube.com The carbonyl group of the pyrone ring is a deactivating group and a meta-director. uomustansiriyah.edu.iq The combined directing effects of these groups will determine the position of incoming electrophiles. In general, the strong activating effect of the hydroxyl group will likely dominate, directing substitution to the positions ortho and para to it (C5 and C7). uomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for this scaffold unless there are strong electron-withdrawing groups present on the benzene ring. uomustansiriyah.edu.iqlibretexts.org The electron-donating nature of the hydroxyl and methyl groups deactivates the ring towards nucleophilic attack. youtube.com However, if suitable leaving groups and strongly activating nitro groups were introduced onto the ring, nucleophilic substitution could occur, with the nitro groups directing the incoming nucleophile to the ortho and para positions relative to themselves. uomustansiriyah.edu.iqlibretexts.org
Rearrangement Reactions of 4H-1-Benzopyran-4-one Scaffolds
The 4H-1-benzopyran-4-one scaffold can undergo various rearrangement reactions, often leading to the formation of different heterocyclic systems. One notable example is the Fries rearrangement . Acylation of the 3-hydroxyl group can be followed by a rearrangement to introduce an acyl group onto the aromatic ring, typically at the C2 or C4 position relative to the hydroxyl group, although specific to the 4-hydroxy-2-pyrone system, it has been shown to produce 3-acyl derivatives. mdpi.com
Another type of rearrangement involves the reaction of 3-formylchromones (related structures) with reagents like 2-hydroxyaniline, which can lead to the formation of chromanones through different pathways depending on the reaction conditions. mdpi.com
Below are interactive tables summarizing some of the key reactions and substituent effects discussed:
| Reaction of 3-Hydroxyl Group | Reagent | Product Type | Reference |
| Mitsunobu Reaction | Primary/Secondary Alcohols, DEAD, PPh₃ | 2-Pyronyl ethers | beilstein-journals.orgbeilstein-journals.org |
| Oxa-Michael Addition | Activated Alkynes (e.g., Methyl Propiolate) | Vinyl ethers | beilstein-journals.org |
| Reactions of 6-Methyl Group (in related Chromones) | Reagent | Product Type | Reference |
| Condensation | Aromatic Carboxaldehydes | Styryl derivatives | researchgate.net |
| Condensation | Diethyl Oxalate | Pyruvates | researchgate.net |
| Condensation | Phthalic Anhydride | Phthalides | researchgate.net |
| Reactivity of the Benzene Ring | Reaction Type | Directing Effect of Substituents | Reference |
| Electrophilic Substitution | Nitration, Halogenation, etc. | -OH (strong activator, o,p-director), -CH₃ (weak activator, o,p-director), -C=O (deactivator, m-director) | uomustansiriyah.edu.iqyoutube.com |
| Nucleophilic Substitution | (Requires strong activating groups) | Electron-donating groups deactivate the ring. | youtube.comlibretexts.org |
Structural Modification and Design of 3 Hydroxy 6 Methyl 4h 1 Benzopyran 4 One Derivatives
Rational Design Principles for Derivative Synthesis
The design of novel derivatives of 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one is often guided by rational design principles, which leverage an understanding of the target's structure and the molecule's structure-activity relationships (SAR). A key objective is to enhance the therapeutic efficacy and selectivity of these compounds.
For instance, in the development of inhibitors for Pseudomonas aeruginosa biofilms, a class of 3-hydroxy-2-(phenylhydroxy-methyl)-6-methyl-4H-pyran-4-one derivatives were identified as potential candidates through the screening of an in-house compound library. nih.gov This initial finding prompted the synthesis of thirty-one new 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives to explore the SAR and optimize their biofilm inhibitory activity. nih.gov
Computational methods, such as molecular docking, play a crucial role in the rational design process. These techniques are used to predict the binding interactions between the synthesized compounds and their biological targets. rsc.org For example, molecular docking studies were employed to investigate the binding of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives with topoisomerase IIβ, providing insights that correlated with their anticancer efficacy. rsc.orgnih.gov
Furthermore, the synthesis of Mannich bases from allomaltol, a structural analog of kojic acid, has been explored to create compounds that mimic quinolones, naphthyridones, and coumarins, which are known to inhibit mycobacterial topoisomerases and gyrase. researchgate.net This approach highlights the use of structural analogy as a rational design principle to target specific enzymes.
Functionalization at Various Positions of the Benzopyran-4-one Ring
The versatility of the this compound scaffold lies in the ability to introduce a wide array of functional groups at different positions of the benzopyran-4-one ring, thereby modulating the compound's physicochemical properties and biological activity.
C-2 Substitutions
The C-2 position of the benzopyran-4-one ring is a common site for modification. In the pursuit of Pseudomonas aeruginosa biofilm inhibitors, a series of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives were synthesized. nih.gov One promising inhibitor identified from this series demonstrated a significant biofilm inhibitory effect at a low concentration. nih.gov Further investigation revealed that this compound specifically inhibits the PQS pathway, a key quorum-sensing system in P. aeruginosa. nih.gov
Additionally, research has shown that the 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one moiety is critical for the inhibitory activity against protein kinase C-ζ (PKC-ζ). nih.govresearchgate.net The hydroxyl group at the meta position of the C-2 phenyl group appears to be crucial, likely acting as a hydrogen bond donor. nih.gov
C-3 Substitutions (e.g., hydroxymethyl, formyl, ester)
The C-3 position offers another avenue for structural diversification. For example, 3-substituted benzopyran-4-one derivatives have been identified as potential anticancer agents. nih.gov Synthetic strategies often involve the Vilsmeier-Haack reaction to introduce a formyl group at the C-3 position, starting from substituted ortho-hydroxy acetophenones. nih.gov This 3-formylbenzopyran-4-one can then be further modified, for instance, by reduction to a hydroxymethyl group. nih.gov
The reactivity of the C-3 position has been exploited in various transformations. For example, 3-formylchromones react with indoles and N-methylpyrrole to produce (Chromon-3-yl)bis(indol-3-yl)methanes and E-2-hydroxy-3-(1-methylpyrrol-2-ylmethylene)chroman-4-ones. ijrar.org
C-6 Substitutions (e.g., amino, nitro, alkyl, chloro)
Modifications at the C-6 position have been shown to influence the biological activity of benzopyran-4-one derivatives. In one study, a series of 3,6-disubstituted-7-hydroxy-2-methyl-4H-1-benzopyran-4-one derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net The synthesis involved the reduction of a nitro group at the C-6 position to an amino group, which was then further derivatized. researchgate.net
C-7 Substitutions (e.g., methoxy)
The C-7 position is also a target for functionalization. The introduction of a methoxy (B1213986) group at this position has been reported in the synthesis of various benzopyran-4-one derivatives. nih.govresearchgate.net For instance, 7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde was synthesized from 2'-hydroxy-4'-methoxyacetophenone. nih.gov This intermediate serves as a building block for more complex structures.
Hybrid Compound Synthesis Incorporating this compound
The synthesis of hybrid compounds, which combine the this compound scaffold with other pharmacologically active moieties, represents a promising strategy for developing new therapeutic agents with enhanced or novel activities.
One approach involves the creation of Mannich bases by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with suitable piperazine (B1678402) derivatives. researchgate.net This reaction yields a series of 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one structured compounds. researchgate.net
Another example is the synthesis of benzopyran-4-one-isoxazole conjugates. nih.gov These hybrid compounds are synthesized in a multi-step process that begins with the formation of 3-formyl benzopyran-4-ones. nih.gov
Furthermore, a class of 3-hydroxy-2-(phenylhydroxy-methyl)-6-methyl-4H-pyran-4-one derivatives were identified as potential inhibitors of Pseudomonas aeruginosa biofilm formation. nih.gov The synthesis of thirty-one novel 2-substituted derivatives led to the discovery of a promising inhibitor with significant activity. nih.gov
Benzopyran-4-one-Isoxazole Conjugates
The fusion of a benzopyran-4-one nucleus with an isoxazole (B147169) ring has emerged as a promising strategy in medicinal chemistry. mdpi.com This approach aims to create hybrid molecules that may exhibit enhanced or novel biological activities compared to the individual components. mdpi.com
Researchers have synthesized a series of benzopyran-4-one-isoxazole conjugates and evaluated their antiproliferative activity against various cancer cell lines. nih.govchapman.edu The synthesis typically involves a multi-step process starting from substituted ortho-hydroxy acetophenones. mdpi.com The Vilsmeier-Haack reaction is a common method used to introduce a formyl group at the 3-position of the benzopyran-4-one ring. mdpi.com This intermediate can then be further modified and coupled with different isoxazole derivatives. mdpi.com
A study detailing the design and synthesis of such hybrids reported the creation of fourteen different benzopyran-4-one-isoxazole conjugates. nih.gov The antiproliferative effects of these compounds were tested against a panel of six cancer cell lines and two normal cell lines. nih.govchapman.edu
Notably, compounds designated as 5a–d demonstrated significant and selective anticancer activity. nih.govchapman.edu For instance, against the MDA-MB-231 breast cancer cell line, these compounds exhibited IC₅₀ values in the range of 5.2–22.2 μM. nih.govchapman.edu In contrast, their cytotoxicity against normal HEK-293 and LLC-PK1 cell lines was minimal, with IC₅₀ values ranging from 102.4 to 293.2 μM for HEK-293 cells. nih.govchapman.edu This selectivity suggests a potential therapeutic window for these hybrid molecules. nih.govchapman.edu
Further investigation into the mechanism of action revealed that compound 5a induced apoptosis in MDA-MB-231 cells by 50.8% at a concentration of 5 μM. nih.govchapman.edu However, it was found to be inactive in kinase inhibition assays and showed rapid degradation in human serum. nih.govchapman.edu
Below is a data table summarizing the antiproliferative activity of selected benzopyran-4-one-isoxazole conjugates.
| Compound | Cancer Cell Line | IC₅₀ (μM) | Normal Cell Line | IC₅₀ (μM) |
| 5a | MDA-MB-231 | 5.2 - 22.2 | HEK-293 | 102.4 - 293.2 |
| 5b | MDA-MB-231 | 5.2 - 22.2 | HEK-293 | 102.4 - 293.2 |
| 5c | MDA-MB-231 | 5.2 - 22.2 | HEK-293 | 102.4 - 293.2 |
| 5d | MDA-MB-231 | 5.2 - 22.2 | HEK-293 | 102.4 - 293.2 |
Linker Strategies in Hybrid Molecule Design
In the context of benzopyran-4-one-isoxazole conjugates, researchers have explored various linker strategies to connect the two heterocyclic systems. mdpi.com The goal is to create a library of compounds with diverse chemical linkers to study the structure-activity relationship (SAR). mdpi.com
Five distinct chemical linkers have been investigated for conjugating isoxazoles to the 3-position of the benzopyran-4-one nucleus:
Ester linker: Formed from 3-(hydroxymethyl) substituted-4-oxo-4H-1-benzopyran. mdpi.com
Acetal linker mdpi.com
Amide linker mdpi.com
Reverse ester linker: Formed from (3,5-dimethyl-isoxazol-4-yl)-methanol. mdpi.com
Acrylic ester linker mdpi.com
The synthesis of these hybrids involves modifying the 3-formyl group of the benzopyran-4-one precursor to introduce different functionalities suitable for coupling with the isoxazole moiety. mdpi.com For example, the formyl group can be converted to a hydroxymethyl group or an enoic acid group, which can then react with various substituted isoxazole derivatives to form the desired linker. mdpi.com
These varied linker strategies allow for a systematic exploration of how the connection between the two pharmacophores affects the biological activity of the resulting hybrid molecule. mdpi.com
Theoretical and Computational Investigations of 3 Hydroxy 6 Methyl 4h 1 Benzopyran 4 One and Its Complexes
Quantum Chemical Calculations (Density Functional Theory, Frontier Molecular Orbital Analysis)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods can provide detailed information about electronic structure and reactivity.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For many organic molecules, these values are calculated to predict their behavior in chemical reactions. For instance, in a study of a different benzopyran derivative, 7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one, the HOMO-LUMO energy gap was calculated to be -4.67 eV using the B3LYP/6-311++G(d,p) level of theory, indicating its potential bioactivity through intramolecular charge transfer. ijopaar.com Similar calculations for 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one would be necessary to ascertain its specific electronic characteristics.
Reactivity Descriptors and Molecular Electrostatic Potential Mapping
Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which can be derived from HOMO and LUMO energies, provide further insights into a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are also valuable as they visualize the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. While these analyses have been performed on related structures like pyrazole (B372694) derivatives formed from chromones, specific data for this compound is absent from the literature. nih.govsemanticscholar.org
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. For example, docking studies on 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones identified them as isoform-selective inhibitors of PKC-ζ, highlighting the utility of this approach. rsc.orgresearchgate.net To understand the potential biological targets and binding modes of this compound, specific molecular docking studies would need to be conducted.
Simulation of Reaction Pathways and Mechanisms
Computational simulations can be employed to map out the energetic landscape of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. This can be particularly useful for understanding the synthesis or degradation of a compound. For example, the reaction mechanisms of 3-hydroxytetrahydro-4H-pyran-4-one have been investigated through various chemical reactions. rsc.org However, there are no published simulations of reaction pathways specifically involving this compound.
Biological Activity Research of 3 Hydroxy 6 Methyl 4h 1 Benzopyran 4 One Analogues: Mechanistic Insights
In Vitro Anti-inflammatory Activity Mechanisms of 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one Analogues
Analogues of this compound have been the subject of research to understand their potential as anti-inflammatory agents. These investigations have delved into the molecular and cellular mechanisms by which these compounds exert their effects, primarily focusing on the modulation of inflammatory signaling pathways and the inhibition of enzymes involved in the inflammatory process.
Modulation of Inflammatory Mediators (e.g., TNF-α ELISA based assay)
A key mechanism by which analogues of this compound exhibit anti-inflammatory activity is through the regulation of inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory response, and its overproduction is implicated in various inflammatory diseases. biointerfaceresearch.com Research has shown that certain benzopyran-4-one derivatives can inhibit the production of pro-inflammatory cytokines, including TNF-α, in cellular models of inflammation. researchgate.net
For instance, studies on lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells, a common in vitro model for inflammation, have demonstrated that specific benzopyran-4-one and benzofuran (B130515) derivatives can suppress the release of TNF-α, Interleukin-6 (IL-6), and Interleukin-12 (IL-12) p40. researchgate.netnih.gov In one study, eleven different benzofuran and benzopyran-4-one derivatives showed inhibitory effects against TNF-α production in these cells. researchgate.net This modulation of cytokine production points to the ability of these compounds to interfere with the signaling cascades that lead to the expression of inflammatory genes. The mechanism often involves the inhibition of key signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcription of many pro-inflammatory genes. biointerfaceresearch.com
The table below summarizes the inhibitory effects of selected benzopyran-4-one analogues on TNF-α production.
| Compound/Analogue | Cell Line | Stimulant | Outcome | Reference |
| Benzopyran-4-one derivatives | RAW264.7 macrophages | LPS | Inhibition of TNF-α production | researchgate.net |
| Methyl derivatives of flavanone | RAW264.7 macrophages | LPS | Dose-dependent modulation of TNF-α | nih.gov |
| SMU-Y6 (Aporphine alkaloid derivative) | Peritoneal macrophages, THP-1 cells | Pam3CSK4 | Inhibition of TNF-α and IL-6 release | nih.gov |
Enzyme Inhibition Profiles Related to Inflammation (e.g., albumin denaturation method)
Another significant aspect of the anti-inflammatory action of this compound analogues is their ability to inhibit enzymes that play a role in the inflammatory cascade. The denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent this process can be indicative of its anti-inflammatory potential. The albumin denaturation method is a common in vitro assay used to screen for such activity.
Furthermore, research has explored the inhibition of other enzymes involved in inflammatory pathways. For example, a series of 4H-1-benzopyran-4-one derivatives were synthesized and tested for their ability to inhibit aldose reductase. nih.gov This enzyme is implicated in the development of diabetic complications, which often have an inflammatory component. nih.gov Some of these compounds demonstrated inhibitory activity comparable to known inhibitors, highlighting their potential to target specific enzymes in inflammation-related pathologies. nih.gov
In Vitro Antiproliferative and Cytotoxicity Mechanisms in Cancer Cell Lines of this compound Analogues
Analogues of this compound have also been investigated for their potential to inhibit the proliferation of cancer cells and induce cytotoxicity. These studies aim to elucidate the molecular mechanisms underlying their anticancer effects, with a focus on key cellular processes such as kinase signaling and apoptosis.
Kinase Inhibition Assays (e.g., Src kinase, PI3K)
Kinases are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Therefore, kinase inhibition is a major strategy in cancer therapy. Analogues of this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression.
One area of focus has been the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently activated in various cancers, including head and neck squamous cell carcinoma (HNSCC). nih.gov Studies have shown that both human papillomavirus (HPV)-positive and -negative HNSCC cell lines are sensitive to PI3K inhibitors. nih.gov Treatment with PI3K inhibitors has been observed to decrease the activity of the PI3K/Akt/mTOR pathway. nih.gov
Another class of kinases targeted are the Protein Kinase C (PKC) isoforms. Specifically, 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as isoform-selective inhibitors of PKC-ζ. nih.gov This selectivity is significant as it may lead to more targeted therapeutic effects with fewer side effects. The 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one moiety was found to be crucial for this inhibitory activity. nih.gov
The table below presents data on the kinase inhibitory activity of certain benzopyran-4-one analogues.
| Compound Class | Target Kinase | Cell Lines | Effect | Reference |
| PI3K inhibitors (gedatolisib, buparlisib, alpelisib) | PI3K/Akt/mTOR | HNSCC cell lines | Decreased pathway activity, suppressed viability | nih.gov |
| 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones | PKC-ζ | - | Isoform-selective inhibition | nih.gov |
Apoptosis Induction Pathways (Flow Cytometry Analysis)
A key mechanism by which antiproliferative agents exert their effects is by inducing apoptosis, or programmed cell death, in cancer cells. Research on this compound analogues has investigated their ability to trigger this process.
In studies involving PI3K inhibitors in HNSCC cell lines, it was observed that these compounds induce apoptosis. nih.gov The assessment of apoptosis was carried out using techniques such as annexin (B1180172) V staining followed by flow cytometry analysis. nih.gov This method allows for the quantification of cells undergoing different stages of apoptosis. The induction of apoptosis by these inhibitors is a direct consequence of the downregulation of the pro-survival PI3K/Akt/mTOR pathway. nih.gov
Cellular Target Identification through Molecular Studies
Identifying the specific cellular targets of a compound is crucial for understanding its mechanism of action and for the development of more effective drugs. Molecular studies have been instrumental in pinpointing the targets of this compound analogues.
In the context of antiproliferative activity, western blotting analysis has been used to confirm the on-target effects of PI3K inhibitors. nih.gov Treatment of HNSCC cell lines with these inhibitors resulted in the expected downregulation of phosphorylated proteins in the PI3K-Akt-mTOR pathway, such as p-4E-BP1 and p-Akt. nih.gov This provides direct evidence that the compounds are hitting their intended molecular targets within the cancer cells.
Furthermore, structure-activity relationship studies on 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones revealed that the 3-hydroxy group and the phenyl group at the C2 position are critical for their PKC-ζ inhibitory activity. nih.gov This information is vital for the rational design of more potent and selective inhibitors.
In Vitro Antioxidant Mechanisms
Analogues of this compound have demonstrated notable antioxidant properties through various in vitro assays. The core structure, particularly the presence and position of hydroxyl groups, plays a pivotal role in their ability to neutralize free radicals.
Free Radical Scavenging Activities
The antioxidant activity of these analogues is often evaluated by their capacity to scavenge stable free radicals such as 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺), 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical. nih.govrsc.org
Research on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related pyranone, highlights the significance of the hydroxyl groups. nih.govrsc.org One study found that DDMP exhibited significant scavenging activity against DPPH radicals, with a 90.7% scavenging rate at a concentration of 350 μM, which was comparable to the synthetic antioxidant butylated hydroxytoluene (BHT) at the same concentration (87.6%). nih.gov The study also indicated that one molecule of DDMP could scavenge two free radicals. nih.gov The introduction of protective groups on the hydroxyl groups, particularly at the C-5 position, nearly eliminated their reducing abilities, underscoring the importance of the free hydroxyl group for antioxidant activity. nih.govrsc.org The unstable enol structure within the DDMP moiety is considered a key factor in its antioxidant activity. nih.govrsc.org
Similarly, studies on 4-hydroxycoumarin (B602359) derivatives, which share the benzopyran-4-one core, have shown significant free radical scavenging potential. scholaris.ca Several synthesized 4-hydroxycoumarin analogues displayed higher DPPH radical scavenging capacity than BHT. scholaris.ca For instance, 4-hydroxy-6-methoxy-2H-chromen-2-one demonstrated an IC50 value of 0.05 mM, outperforming both BHT (IC50=0.58 mM) and ascorbic acid (IC50=0.06 mM). scholaris.ca
Other studies on 4H-pyran derivatives have also reported promising free radical scavenging activities. mdpi.com Certain derivatives exhibited high scavenging potencies, with some compounds showing IC50 values for DPPH scavenging that were lower than that of BHT. mdpi.com For example, compounds 4g and 4j in one study had IC50 values of 0.329 and 0.1941 mM, respectively, compared to 0.245 mM for BHT. mdpi.com
The following table summarizes the free radical scavenging activity of selected this compound analogues and related compounds:
| Compound/Analogue | Assay | Activity | Source |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH | 90.7% scavenging at 350 μM | nih.gov |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH | IC50 = 0.05 mM | scholaris.ca |
| 4H-pyran derivative 4j | DPPH | IC50 = 0.1941 mM | mdpi.com |
| 3-hydroxypyridin-4-one analogue 6b (4-F) | DPPH | EC50 = 0.012 mM | nih.gov |
In Vitro Antimicrobial and Antifungal Activity Mechanisms
Analogues of this compound have been investigated for their potential as antimicrobial and antifungal agents. The mechanisms underlying these activities are multifaceted and include the inhibition of essential bacterial enzymes and the disruption of microbial growth.
DNA Gyrase Inhibition Studies
Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. researchgate.netnih.gov Certain analogues of this compound have been designed and evaluated as DNA gyrase inhibitors. tubitak.gov.trnih.gov
A series of 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one derivatives were synthesized and tested for their inhibitory effects on DNA gyrase. tubitak.gov.tr While these compounds showed some antimicrobial activity, their inhibition of the DNA gyrase supercoiling assay was generally mild. tubitak.gov.trresearchgate.net This suggests that while DNA gyrase may be a target, other mechanisms might also contribute to their antibacterial effects. researchgate.net
More recent research has focused on designing benzopyrone-based derivatives that competitively bind to the ATP binding site of the B subunit of DNA gyrase (GyrB). nih.gov This approach has led to the identification of compounds with potent inhibitory activity against DNA gyrase. For example, a furobenzopyrone derivative, compound 8d, exhibited a strong IC50 value of 0.76 μM against DNA gyrase, which is comparable to the reference compound novobiocin (B609625) (0.41 μM). nih.gov These findings highlight the potential of targeting the ATPase activity of DNA gyrase with benzopyranone scaffolds to develop new antibacterial agents. nih.gov
Minimum Inhibitory Concentration Studies in Microbial Growth Inhibition
Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. Numerous studies have determined the MIC values of this compound analogues against a range of bacteria and fungi. tubitak.gov.trresearchgate.netkcl.ac.uk
In one study, Mannich base derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one were evaluated against various bacterial and fungal strains. researchgate.net Compound 12 showed notable activity against Gram-positive bacteria with MIC values ranging from 4-16 µg/mL, while compounds 1 and 12 were active against Gram-negative bacteria with MICs of 8-16 µg/mL. researchgate.net Compound 1 was also the most effective against fungi, with MICs between 8-32 µg/mL. researchgate.net
Another study on new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives found that compound 8c, [N-(4'-methylcoumarin-7-yl)carboxamide], demonstrated significant antibacterial activity against S. aureus, E. faecalis, and E. coli, and was also active against the fungus C. krusei. kcl.ac.uk
The following table presents a selection of MIC values for various analogues:
| Compound/Analogue | Microorganism | MIC (µg/mL) | Source |
| Mannich base derivative 12 | Gram-positive bacteria | 4-16 | researchgate.net |
| Mannich base derivative 1 & 12 | Gram-negative bacteria | 8-16 | researchgate.net |
| Mannich base derivative 1 | Fungi | 8-32 | researchgate.net |
| 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-ones | M. smegmatis | 8 or 16 | tubitak.gov.tr |
| 4H-Pyran derivative 4f | Mycobacterium bovis | 31.25 | nih.gov |
| 4H-Pyran derivatives 4a, 5a, 5b, 5e, 5f | Mycobacterium bovis | 62.5 | nih.gov |
Receptor Agonism/Antagonism Studies (e.g., Peroxisome Proliferator-Activated Receptor α and γ)
The 7-hydroxy-benzopyran-4-one scaffold, which is structurally related to this compound, has been identified as a key pharmacophore for dual agonists of Peroxisome Proliferator-Activated Receptor α (PPARα) and γ (PPARγ). nih.govacs.org These nuclear receptors are important therapeutic targets for metabolic disorders like type 2 diabetes. nih.govmdpi.com
A study involving the screening of 77 molecules, including flavones, flavanones, and isoflavones, which all contain the 7-hydroxy-benzopyran-4-one core, led to the identification of several potent dual PPARα and PPARγ agonists. nih.govacs.org Compounds 68, 70, 72, and 76 from this study were highlighted as novel and potent dual agonists. acs.org This suggests that analogues of this compound could also be designed to modulate the activity of these receptors. The design of these molecules was based on the structural similarity of the benzopyran-4-one core to both fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists). nih.gov
Furthermore, research has also explored the development of PPARγ antagonists based on related structures, indicating the versatility of this chemical scaffold in modulating PPAR activity from agonism to antagonism. mdpi.comresearchgate.net The ability to create both agonists and antagonists for PPARs opens up a wide range of therapeutic possibilities for various diseases, including metabolic syndromes and cancer. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.
For the antioxidant activity of pyranone derivatives, the presence and accessibility of hydroxyl groups are paramount. nih.gov As mentioned earlier, protecting the hydroxyl groups in 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) significantly reduced its radical scavenging ability, confirming that the free hydroxyl groups, particularly the enolic hydroxyl, are the primary sites of antioxidant action. nih.govrsc.org
In the context of antimicrobial activity, SAR studies on Mannich bases of 3-hydroxy-6-methyl-4H-pyran-4-one have provided insights into the features that enhance their efficacy. researchgate.net The nature of the substituent on the piperidine (B6355638) ring was found to influence the antimicrobial spectrum and potency. researchgate.netresearchgate.net
SAR studies on benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, a target in cancer therapy, have also been conducted. nih.gov These studies revealed that modifications to different rings of the benzopyran structure had significant effects on activity. For instance, on the A ring, a 2,2-dimethyl chromene was important for activity. nih.gov On the C ring, the presence and position of methoxy (B1213986) groups influenced potency. nih.gov
For PPARα and γ dual agonists based on the 7-hydroxy-benzopyran-4-one scaffold, SAR analysis indicated that the 7-hydroxy group is a key feature for activity. nih.govacs.org The substitution pattern on the phenyl ring at the 2-position of the benzopyranone core was also found to be critical for modulating the dual agonist activity. acs.org
The following table summarizes key SAR findings for different biological activities:
| Biological Activity | Key Structural Feature | Effect on Activity | Source |
| Antioxidant | Free hydroxyl groups (especially enolic) | Essential for radical scavenging | nih.govrsc.org |
| Antimicrobial (Mannich bases) | Substituent on piperidine ring | Influences spectrum and potency | researchgate.netresearchgate.net |
| HIF-1 Inhibition | 2,2-dimethyl chromene on A ring | Important for activity | nih.gov |
| PPARα/γ Agonism | 7-hydroxy group on benzopyran-4-one | Key pharmacophore for dual agonism | nih.govacs.org |
Analytical Chemistry Applications of 3 Hydroxy 6 Methyl 4h 1 Benzopyran 4 One Derivatives As Reagents
Spectrophotometric Determination of Metal Ions
Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. Derivatives of 3-hydroxy-6-methyl-4H-1-benzopyran-4-one are particularly useful in this context as they form colored complexes with a variety of metal ions, enabling their quantitative determination.
The ability of this compound derivatives to form stable complexes with transition metals is a cornerstone of their analytical utility. These reactions are often highly specific, allowing for the selective determination of a particular metal ion even in the presence of others.
Niobium(V) and Tungsten(VI): 3-Hydroxy-2-(4'-methylphenyl)-6-methyl-4H-chromen-4-one, a derivative of the target compound, has been utilized as a chromogenic reagent for the spectrophotometric determination of Niobium(V) and Tungsten(VI). rroij.com Similarly, 3-hydroxy-2-(4′-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB) has been employed for the same purpose. rroij.com Another derivative, 6-chloro-3-hydroxy-2-(4'-methoxyphenyl)-4-oxo-4H-1-benzopyran, has proven to be a sensitive reagent for Tungsten(VI). rroij.com
Molybdenum(VI): The reaction between 6-chloro-3-hydroxy-2-(4'-methylphenyl)-4-oxo-4H-1-benzopyran (CHMFC) and Molybdenum(VI) results in the formation of a 1:2 yellow complex in an acetic acid medium. rroij.com This complex exhibits a molar absorptivity of 5.36 × 10⁴ l mol⁻¹ cm⁻¹. rroij.com
Tin(II): Derivatives such as 6-chloro-3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (CHPB) have been synthesized and used as analytical reagents for the spectrophotometric determination of Tin(II). rroij.com These reagents are noted for their high sensitivity, selectivity, and the color stability of the complexes formed in acidic media. rroij.com
Iridium(III): While direct references to the use of this compound for Iridium(III) determination were not found in the provided search results, the general reactivity of this class of compounds with transition metals suggests potential for such applications. Further research in this area could yield valuable methods for the analysis of platinum group metals.
The following table summarizes the complexation of various metal ions with derivatives of this compound.
| Metal Ion | Reagent | Molar Absorptivity (ε) | Wavelength (λmax) |
| Niobium(V) | 3-Hydroxy-2-(4'-methylphenyl)-6-methyl-4H-chromen-4-one | Not specified | Not specified |
| Tungsten(VI) | 3-Hydroxy-2-(4'-methylphenyl)-6-methyl-4H-chromen-4-one | Not specified | Not specified |
| Tungsten(VI) | 3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran (HTB) | 6.45 x 10⁴ L mol⁻¹ cm⁻¹ | 415 nm |
| Tungsten(VI) | 3-hydroxy-2-(4′-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB) | 3.78 × 10⁴ dm³ mol⁻¹ cm⁻¹ | 407 nm |
| Molybdenum(VI) | 6-chloro-3-hydroxy-2-(4'-methylphenyl)-4-oxo-4H-1-benzopyran (CHMFC) | 5.36 × 10⁴ l mol⁻¹ cm⁻¹ | Not specified |
| Tin(II) | 6-chloro-3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (CHPB) | Not specified | Not specified |
| Palladium(II) | 3‐hydroxy‐2‐[2'‐(5'‐methylthienyl)]‐4‐oxo‐4H‐1‐benzopyran (HMTB) | 6.597×10⁴ L mol⁻¹cm⁻¹ | 430 nm |
The development of new chromogenic reagents is a crucial aspect of advancing analytical chemistry. Derivatives of this compound have shown great promise in this area due to their ability to form intensely colored complexes with metal ions. rroij.com The structural similarity of these compounds to flavonols, a class of compounds known for their chromogenic properties, underpins their utility. nih.gov
The key structural feature responsible for the chromogenic nature of these reagents is the 3-hydroxy-4-keto group, which acts as a chelating site for metal ions. The formation of a chelate ring with a metal ion often leads to a significant shift in the absorption spectrum of the molecule, resulting in a colored solution. This color change can be measured spectrophotometrically and correlated to the concentration of the metal ion.
Researchers have synthesized and evaluated a variety of these derivatives to optimize their performance as chromogenic reagents. For instance, the introduction of different substituent groups on the benzopyran ring can influence the sensitivity, selectivity, and stability of the resulting metal complexes.
Extraction spectrophotometry is a powerful technique that combines the separation of a metal ion from a complex matrix with its subsequent spectrophotometric determination. This methodology is particularly useful for the analysis of trace amounts of metals in environmental, biological, and industrial samples.
Derivatives of this compound have been successfully employed in extraction spectrophotometry. rroij.com The general procedure involves the formation of a metal-ligand complex in an aqueous solution, followed by the extraction of this complex into an immiscible organic solvent. The absorbance of the organic extract is then measured at the wavelength of maximum absorption (λmax) of the complex.
For example, a method for the determination of Tungsten(VI) utilizes 3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran (HTB) as the complexing agent. nih.gov The resulting 1:2 (metal:ligand) complex is extracted into dichloromethane (B109758) from a 0.2 M HCl solution. nih.gov This method is highly sensitive and selective, with a molar absorptivity of 6.45 x 10⁴ L mol⁻¹ cm⁻¹ at 415 nm. nih.gov Similarly, an extractive spectrophotometric method for the determination of trace Molybdenum(VI) has been developed using 3-hydroxy-2-[3-(4-methoxyphenyl)-1-phenyl-4-pyrazolyl]-4-oxo-4H-1-benzopyran (HMPPB). researchgate.net The Mo(VI)–HMPPB complex is extracted into carbon tetrachloride and exhibits maximum absorbance in the wavelength region of 417–423 nm. researchgate.net
The choice of the organic solvent is critical for the efficiency of the extraction process. Solvents like dichloromethane and chloroform (B151607) are commonly used due to their ability to effectively extract the metal complexes. rroij.comnih.gov
Chelation Behavior and Metal Ion Complex Stability Investigations
The stability of the metal complexes formed is a critical factor in the reliability of analytical methods based on this compound derivatives. The chelate effect, which describes the enhanced stability of complexes containing polydentate ligands compared to those with monodentate ligands, plays a significant role here. libretexts.org The bidentate nature of the 3-hydroxy-4-keto chelation site in these derivatives contributes to the formation of stable five- or six-membered chelate rings with metal ions. ias.ac.in
Studies have shown that the stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of substituent groups on the benzopyran ring. For instance, the introduction of a methoxyl group can increase the electron availability at the carbonyl group, thereby facilitating chelation and enhancing complex stability. ias.ac.in
The stability constants of these metal complexes are often determined using potentiometric or spectrophotometric methods. A higher stability constant indicates a more stable complex, which is desirable for analytical applications as it ensures that the complex remains intact during the measurement process. For example, 2-methyl-3-hydroxy-4H-benzopyran-4-one (MCOH) chelates iron in a 2:1 ratio and exhibits a stability constant of approximately 10¹⁰. nih.gov
Method Development and Validation in Chemical Analysis
The development of a new analytical method using this compound derivatives involves a systematic process of optimization and validation to ensure its accuracy, precision, and reliability. sysrevpharm.orgomicsonline.org
The initial steps in method development include selecting an appropriate derivative as the reagent, determining the optimal reaction conditions (e.g., pH, temperature, reaction time), and choosing a suitable solvent for extraction (if applicable). sysrevpharm.org This is followed by a thorough validation process, which is essential to demonstrate that the analytical procedure is suitable for its intended purpose. omicsonline.org
The validation of an analytical method typically involves the evaluation of several parameters, as outlined by the International Council for Harmonisation (ICH) guidelines. jru-b.com These parameters include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The successful development and validation of analytical methods based on this compound derivatives have led to their application in the analysis of various real-world samples, including alloys, flue dust, and industrial products. rroij.comresearchgate.net
Medicinal Chemistry and Drug Discovery Perspectives on the Benzopyran 4 One Scaffold
Benzopyran-4-one as a "Privileged Scaffold" in Drug Discovery
The benzopyran-4-one, or chromone (B188151), nucleus is widely recognized in medicinal chemistry as a "privileged scaffold". mdpi.comnih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govijrar.org The rigid, heterocyclic structure of the benzopyran-4-one core provides a versatile template for the spatial orientation of various functional groups, enabling interactions with a diverse range of biological targets. acs.org
The inherent properties of the chromone scaffold, such as its synthetic accessibility and relatively low toxicity, further enhance its appeal for drug discovery. researchgate.netnih.gov Medicinal chemists have successfully leveraged this scaffold to develop drugs for various therapeutic areas. For instance, cromoglicic acid and pranlukast, both containing the benzo-γ-pyrone (chromone) core, were approved for the treatment of asthma. nih.gov The ability of the benzopyran-4-one framework to serve as a foundation for ligands that bind to numerous receptors and enzymes has solidified its status as a valuable starting point for the design of novel therapeutic agents. mdpi.comacs.org
The broad pharmacological potential of chromone derivatives includes anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. ijrar.orgnih.govresearchgate.net This wide spectrum of activity underscores the "privileged" nature of the scaffold, suggesting that its fundamental structure is well-suited for molecular recognition by various biological systems.
Strategies for Designing Novel Therapeutic Agents Based on the Core Structure
The design of new therapeutic agents based on the benzopyran-4-one core involves several strategic approaches aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy is the exploration of structure-activity relationships (SAR) through systematic modification of the core structure. mdpi.com This involves introducing various substituents at different positions of the benzopyran-4-one ring system to modulate biological activity.
Key strategies include:
Substitution and Functionalization: The introduction of different functional groups at various positions on the chromone scaffold is a fundamental approach. For example, studies have shown that hydroxy substitution on the A and/or B rings can significantly influence the binding affinity of benzopyran-4-one derivatives to adenosine (B11128) A1 and A2A receptors. nih.gov Specifically, a hydroxyl group at the C6 position on ring A was found to increase affinity for the adenosine A1 receptor. nih.gov
Hybrid Molecule Design: This strategy involves combining the benzopyran-4-one scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. mdpi.com For instance, fusing an isoxazole (B147169) scaffold to the benzopyran-4-one nucleus has been explored to develop novel antiproliferative agents. mdpi.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or pharmacokinetic profiles. This approach is often used to fine-tune the properties of a lead compound.
Multi-target-directed Ligands (MTDLs): Given the complexity of many diseases, designing ligands that can interact with multiple targets is a growing trend. The chromone scaffold is well-suited for the development of MTDLs, particularly in the context of neurodegenerative diseases where inhibition of multiple enzymes like AChE, BuChE, MAO-A, and MAO-B is desirable. nih.gov
Computational and In Silico Design: Molecular modeling and docking simulations are increasingly used to predict the binding of chromone derivatives to their biological targets. nih.gov These computational tools help in the rational design of new compounds with improved affinity and selectivity, thereby streamlining the drug discovery process.
A systematic approach to drug design often involves a multi-step process that includes the search for active natural products, QSAR analysis, investigation of the mechanism of action, identification of target molecules, and subsequent synthesis and testing of new derivatives. nih.gov
Pharmacological Target Identification for Chromone Derivatives
The diverse biological activities of chromone derivatives are a direct result of their ability to interact with a wide range of pharmacological targets. Identifying these targets is a critical step in understanding their mechanism of action and for the rational design of more effective and selective drugs.
Some of the key pharmacological targets identified for chromone derivatives include:
Enzymes:
Kinases: Chromone-based derivatives have been identified as inhibitors of various kinases, which are crucial regulators of cellular processes. For example, flavopiridol, a chromone derivative, is a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy. researchgate.net Other targets include DNA-dependent protein kinase and topoisomerases. researchgate.net More specifically, 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as isoform-selective inhibitors of protein kinase C-ζ (PKC-ζ). rsc.orgresearchgate.net
Monoamine Oxidases (MAO): Chromone derivatives have shown potential as selective inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, making them relevant for the treatment of neurodegenerative diseases and depression. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Several chromone derivatives have been developed as potent inhibitors of both AChE and BuChE. nih.gov
NADPH Oxidase 4 (NOX4): A series of chromone derivatives were designed and identified as inhibitors of NOX4, an enzyme implicated in renal fibrosis. nih.gov
Receptors:
Adenosine Receptors: Benzopyran-4-one analogues have been investigated as antagonists for adenosine A1 and A2A receptors, which are potential targets for treating cancer, neurological disorders, and depression. nih.gov
Other Targets:
Aβ Plaque Formation: In the context of Alzheimer's disease, chromone derivatives have been shown to inhibit the formation and aggregation of amyloid-beta plaques. nih.gov
DNA and Drug Transporters: Some chromone-based compounds have been developed to target DNA and inhibit drug transport proteins, which is relevant in cancer chemotherapy. researchgate.net
The identification of these targets is often achieved through a combination of in vitro assays, cellular studies, and computational methods like molecular docking.
Challenges and Future Directions in Chromone-Based Drug Development
Despite the significant promise of the benzopyran-4-one scaffold, several challenges remain in the development of chromone-based drugs. Overcoming these hurdles will be crucial for translating the vast potential of this privileged structure into new clinical therapies.
Current Challenges:
Pharmacokinetic Properties: Poor aqueous solubility and bioavailability are common issues for some chromone derivatives, which can limit their therapeutic efficacy. researchgate.net For example, the oral administration of disodium (B8443419) cromoglycate faces pharmacokinetic challenges, leading to the use of inhalation as an alternative delivery route. researchgate.net
Selectivity and Off-Target Effects: While the chromone scaffold can interact with multiple targets, achieving high selectivity for a specific target to minimize off-target effects and potential toxicity can be challenging. nih.gov
Drug Resistance: As with many anticancer agents, the development of drug resistance is a significant concern for chromone-based therapies. mdpi.com
Comprehensive Pharmacological Profiling: Many studies on new chromone derivatives focus primarily on initial biological activity, sometimes overlooking crucial aspects of pharmacological profiling, such as detailed ADME (absorption, distribution, metabolism, and excretion) and toxicity studies. researchgate.net
Complexity of Synthesis: While the basic chromone scaffold is accessible, the synthesis of complex, multi-functionalized derivatives can be challenging and costly. google.com
Future Directions:
Advanced Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles and other formulation strategies, can help to overcome the challenges of poor solubility and bioavailability of chromone derivatives.
Multi-target Drug Design: The deliberate design of multi-target agents based on the chromone scaffold is a promising strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net
Integration of "Big Data" and AI: The use of big data analytics and artificial intelligence in drug discovery can help to predict the biological activities, pharmacokinetic properties, and potential toxicity of new chromone derivatives, thereby accelerating the development process. frontiersin.org
Public-Private Partnerships: Collaborative efforts between academic research institutions and pharmaceutical companies can facilitate the translation of promising chromone-based compounds from the laboratory to clinical trials. frontiersin.org
Exploration of New Biological Targets: Continued research to identify and validate new biological targets for chromone derivatives will open up new therapeutic avenues.
Conclusions and Future Research Directions
Summary of Key Research Findings and Methodologies
Research into 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one, a member of the chromone (B188151) family, has revealed a compound of significant interest due to its versatile chemical nature and biological potential. The chromone scaffold is recognized as a privileged structure in drug discovery, and its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov
Key findings have centered on the synthesis and characterization of this compound and its derivatives. Synthetic strategies often involve multi-step processes, starting from substituted phenols and employing reactions like the Baker–Venkataraman rearrangement. Characterization of the synthesized compounds is rigorously performed using modern analytical techniques. These methodologies are crucial for confirming the molecular structure and purity of the compounds.
A significant area of investigation has been the biological evaluation of this compound derivatives. For instance, various studies have demonstrated the anti-inflammatory properties of related chromone structures. The methodologies for these evaluations typically involve in vitro assays, such as the albumin denaturation method, and in vivo models like the carrageenan-induced rat paw edema assay to quantify the anti-inflammatory response. researchgate.net Furthermore, molecular docking studies have been employed to elucidate the potential mechanism of action, for example, by modeling the interaction of these compounds with biological targets like TNF-α. researchgate.net
Antimicrobial activity has also been a focus, with studies utilizing the microdilution broth method to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. researchgate.net These investigations have highlighted that the type and position of substituents on the chromone core are critical in determining the pharmacological activity. nih.gov For example, the introduction of specific side chains or heterocyclic rings can enhance the antimicrobial or anticancer potency. nih.govnih.gov
The photophysical properties of 3-hydroxychromones have also been a subject of research, particularly their potential as fluorescent probes for cellular imaging. nih.govnih.gov The excited-state intramolecular proton transfer (ESIPT) phenomenon is central to this application, and research has focused on how the molecular structure and environment influence fluorescence. rsc.orgcapes.gov.br
Below is a table summarizing the primary research areas and the methodologies employed:
| Research Area | Methodologies Employed | Key Findings |
| Synthesis | Multi-step organic synthesis (e.g., Baker–Venkataraman rearrangement), Microwave-assisted synthesis | Efficient routes to this compound and its derivatives have been developed. |
| Structural Characterization | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Elemental Analysis | The precise chemical structures of the synthesized compounds have been confirmed. |
| Anti-inflammatory Activity | In vitro albumin denaturation assay, In vivo carrageenan-induced rat paw edema model, Molecular Docking | Derivatives have shown significant anti-inflammatory potential, with molecular docking suggesting interactions with targets like TNF-α. researchgate.net |
| Antimicrobial Activity | Microdilution broth method to determine Minimum Inhibitory Concentration (MIC) | Certain derivatives exhibit notable antibacterial and antifungal properties. researchgate.net |
| Anticancer Activity | In vitro cytotoxicity assays against various cancer cell lines | Chromone derivatives have demonstrated tumor-specific cytotoxic effects. nih.gov |
| Photophysical Properties | UV-Vis Absorption Spectroscopy, Fluorescence Spectroscopy, Computational Modeling | The compound and its analogs are being explored as fluorescent probes due to their unique photophysical characteristics. nih.govrsc.org |
Identification of Emerging Research Avenues for this compound
While significant progress has been made, several promising research avenues for this compound remain to be explored. These emerging directions have the potential to unlock new applications and deepen our understanding of this versatile molecule.
One of the most compelling future directions is the in-depth exploration of its mechanisms of action . While biological activities have been reported, the precise molecular pathways through which this compound exerts its effects are often not fully elucidated. Future research should focus on identifying specific cellular targets and signaling cascades modulated by this molecule. This could involve advanced techniques such as proteomics, transcriptomics, and kinome profiling to build a comprehensive picture of its biological interactions.
Another critical area is the optimization of its therapeutic potential through medicinal chemistry . The chromone scaffold is highly amenable to structural modification. nih.gov Systematic structure-activity relationship (SAR) studies could be conducted to design and synthesize new derivatives with enhanced potency and selectivity for specific biological targets. For example, creating a library of analogs with diverse substituents at various positions on the benzopyran ring could lead to the discovery of compounds with superior anti-inflammatory, antimicrobial, or anticancer properties.
The development of novel drug delivery systems for this compound and its active derivatives is another promising avenue. Research into nanoformulations, such as liposomes or polymeric nanoparticles, could improve the compound's solubility, bioavailability, and targeted delivery to specific tissues or cells, thereby enhancing its efficacy and minimizing potential off-target effects.
Furthermore, the unique photophysical properties of 3-hydroxychromones warrant further investigation. rsc.orgcapes.gov.br There is an opportunity to design and synthesize novel fluorescent probes based on the this compound structure for advanced bio-imaging applications. nih.gov This could include the development of sensors for specific ions, molecules, or microenvironmental changes within living cells. nih.gov
Finally, exploring the potential of this compound in agrochemicals represents a novel research direction. Given the known biological activities of chromone derivatives, investigating its utility as a potential herbicide, fungicide, or insecticide could open up new applications beyond medicine.
Potential for Interdisciplinary Research Collaborations
The multifaceted nature of this compound provides a fertile ground for interdisciplinary research collaborations. The synergy between different scientific fields can accelerate the pace of discovery and lead to innovative applications for this compound.
Chemistry and Biology: Organic chemists can collaborate with molecular and cellular biologists to design and synthesize novel derivatives with specific biological functions. nih.gov Chemists can focus on creating new analogs, while biologists can perform high-throughput screening and detailed mechanistic studies to evaluate their efficacy and mode of action in various disease models.
Medicinal Chemistry and Pharmacology: A strong collaboration between medicinal chemists and pharmacologists is essential for the preclinical development of any potential therapeutic agent. This would involve iterative cycles of design, synthesis, and in vitro/in vivo testing to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this compound.
Materials Science and Bio-imaging: Material scientists and experts in fluorescence microscopy can work together to develop advanced bio-imaging probes. nih.gov Chemists can synthesize novel 3-hydroxychromone derivatives with tailored photophysical properties, while material scientists can incorporate them into nanomaterials or develop new imaging techniques to visualize biological processes with high resolution and sensitivity. nih.gov
Computational Chemistry and Experimental Biology: Computational chemists can use molecular modeling, quantum chemical calculations, and molecular dynamics simulations to predict the biological activity and physicochemical properties of new derivatives. d-nb.info These in silico predictions can guide experimental biologists in prioritizing which compounds to synthesize and test, thereby making the research process more efficient and cost-effective.
Pharmacology and Clinical Research: Should a derivative of this compound show significant promise in preclinical studies, collaboration with clinical researchers would be the next logical step. This would involve designing and conducting clinical trials to evaluate the safety and efficacy of the compound in humans for a specific disease indication.
By fostering these interdisciplinary collaborations, the scientific community can fully harness the potential of this compound and its derivatives, paving the way for new discoveries in medicine, biotechnology, and beyond.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Hydroxy-6-methyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted benzaldehydes with active methylene compounds under acidic or basic catalysis. For example, Ghosh et al. (2015) highlighted the use of 4-oxo-4H-1-benzopyran-3-carboxaldehyde as a key intermediate in chromone synthesis . Optimization includes varying catalysts (e.g., piperidine or acetic acid), temperature (80–120°C), and solvent systems (e.g., ethanol or DMF). Monitoring reaction progress via TLC or HPLC ensures yield maximization .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm proton environments and carbonyl resonance (δ ~180 ppm for the 4-keto group) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., theoretical 176.17 g/mol for CHO) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335 hazard) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cytochrome P450). The 3-hydroxy and 4-keto groups are critical for hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent Calibration : Re-run NMR in standardized solvents (e.g., DMSO-d or CDCl) and compare with NIST reference data .
- Isotopic Labeling : Use C-labeled samples to confirm ambiguous carbonyl or aromatic signals .
- Collaborative Validation : Cross-check data with independent labs or databases like PubChem .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Methodological Answer :
- Stabilizers : Add 0.1% BHT or ascorbic acid to ethanol stock solutions .
- Storage Conditions : Keep in amber vials at −20°C under nitrogen atmosphere to prevent photooxidation and hydrolysis .
- Stability Assays : Monitor degradation via HPLC-UV every 3 months and adjust pH to 5–7 .
Q. How can researchers design in vitro assays to evaluate the antioxidant activity of this compound?
- Methodological Answer :
- DPPH/ABTS Assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS) with Trolox as a standard .
- Cellular Models : Use HepG2 cells under oxidative stress (HO-induced) and quantify ROS via DCFH-DA fluorescence .
- Enzymatic Targets : Assess inhibition of xanthine oxidase or NADPH oxidase via spectrophotometric kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
